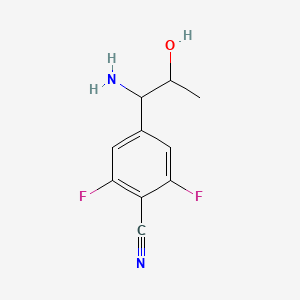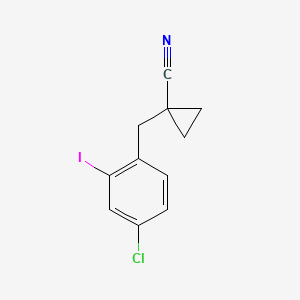
2,3-Dihydro-1H-inden-1-YL methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-inden-1-YL methanesulfonate is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of a methanesulfonate group attached to the 2,3-dihydro-1H-inden-1-yl moiety. It is a versatile building block in chemical synthesis, known for its unique reactivity and stability .
Métodos De Preparación
The synthesis of 2,3-Dihydro-1H-inden-1-YL methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:
2,3-Dihydro-1H-indene+Methanesulfonyl chloride→2,3-Dihydro-1H-inden-1-YL methanesulfonate
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,3-Dihydro-1H-inden-1-YL methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, or thiols under basic conditions, leading to the formation of corresponding indene derivatives.
Oxidation Reactions: The compound can be oxidized to form 2,3-dihydro-1H-inden-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield 2,3-dihydro-1H-indene derivatives, typically using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-inden-1-YL methanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-inden-1-YL methanesulfonate involves its reactivity with various nucleophiles and electrophiles. The methanesulfonate group acts as a good leaving group, facilitating substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-1-YL methanesulfonate can be compared with similar compounds such as:
1-oxo-2,3-dihydro-1H-inden-4-yl trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate group instead of a methanesulfonate group, which can influence its reactivity and stability.
(2,3-dihydro-1H-inden-1-yl)methyl methanesulfonate: This compound has a methyl group attached to the methanesulfonate group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure and the versatility it offers in chemical synthesis and research applications .
Propiedades
Fórmula molecular |
C10H12O3S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-1-yl methanesulfonate |
InChI |
InChI=1S/C10H12O3S/c1-14(11,12)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3 |
Clave InChI |
MDOKIDVFQRBXEX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)

![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)


![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)

